The synthesis of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate typically involves several steps that may include the following:
Technical parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity during these synthesis steps.
The molecular structure of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate can be represented using various structural notations:
O=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
The compound exhibits defined stereocenters and has an absolute configuration that influences its biological activity. The presence of multiple functional groups contributes to its chemical reactivity and interaction with biological targets .
The chemical reactions involving 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate primarily revolves around its antiviral properties. It may act by inhibiting viral replication through interference with viral enzymes or by blocking viral entry into host cells.
The specific interactions at a molecular level typically involve binding to active sites on viral proteins or disrupting essential viral processes. Detailed studies using kinetic assays and structural biology techniques would be necessary to elucidate these mechanisms fully.
Key physical and chemical properties of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate include:
Property | Value |
---|---|
Molecular Weight | 271.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Purity | >95% |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications in research and medicine .
The applications of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate are diverse and significant:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: